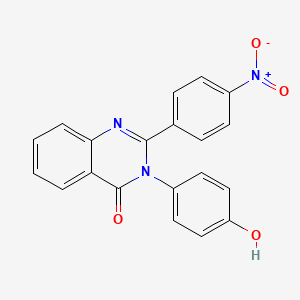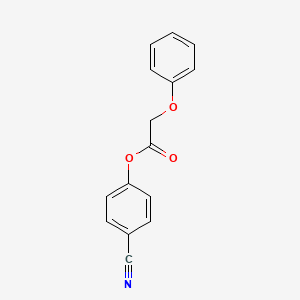
1H-Indole, 2-(bromomethyl)-3-methyl-1-(phenylsulfonyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indole, 2-(bromomethyl)-3-methyl-1-(phenylsulfonyl)- is a synthetic organic compound belonging to the indole family. Indoles are prominent in natural and non-natural products of biological and pharmaceutical importance. This compound is characterized by the presence of a bromomethyl group at the 2-position, a methyl group at the 3-position, and a phenylsulfonyl group at the 1-position of the indole ring. The unique structure of this compound makes it a valuable building block in organic synthesis and pharmaceutical research.
準備方法
The synthesis of 1H-Indole, 2-(bromomethyl)-3-methyl-1-(phenylsulfonyl)- typically involves multi-step organic reactions. One common method includes the bromination of 1H-indole derivatives followed by sulfonylation. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The sulfonylation step involves the reaction with phenylsulfonyl chloride in the presence of a base such as triethylamine .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
化学反応の分析
1H-Indole, 2-(bromomethyl)-3-methyl-1-(phenylsulfonyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group at the 2-position is highly reactive and can undergo nucleophilic substitution reactions with a variety of nucleophiles, leading to the formation of different substituted indole derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various oxidation states of the indole ring.
Coupling Reactions: The phenylsulfonyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecular structures.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
1H-Indole, 2-(bromomethyl)-3-methyl-1-(phenylsulfonyl)- has several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds and complex organic molecules.
Biology: The compound is used in the study of biological pathways and mechanisms due to its structural similarity to naturally occurring indole derivatives.
作用機序
The mechanism of action of 1H-Indole, 2-(bromomethyl)-3-methyl-1-(phenylsulfonyl)- involves its interaction with various molecular targets and pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzyme activity or receptor function. The phenylsulfonyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, thereby influencing its binding affinity and specificity .
類似化合物との比較
1H-Indole, 2-(bromomethyl)-3-methyl-1-(phenylsulfonyl)- can be compared with other indole derivatives such as:
3-Bromomethyl-1-phenylsulfonyl-1H-indole-2-carbonitrile: This compound has a similar structure but with a carbonitrile group at the 2-position, which alters its reactivity and biological activity.
2-(4-Methylsulfonylphenyl)indole: This derivative has a methylsulfonyl group at the 4-position of the phenyl ring, providing different pharmacological properties and applications.
The uniqueness of 1H-Indole, 2-(bromomethyl)-3-methyl-1-(phenylsulfonyl)- lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives.
特性
CAS番号 |
164261-56-7 |
|---|---|
分子式 |
C16H14BrNO2S |
分子量 |
364.3 g/mol |
IUPAC名 |
1-(benzenesulfonyl)-2-(bromomethyl)-3-methylindole |
InChI |
InChI=1S/C16H14BrNO2S/c1-12-14-9-5-6-10-15(14)18(16(12)11-17)21(19,20)13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
InChIキー |
YJUVWBGSYMXLOI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N(C2=CC=CC=C12)S(=O)(=O)C3=CC=CC=C3)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


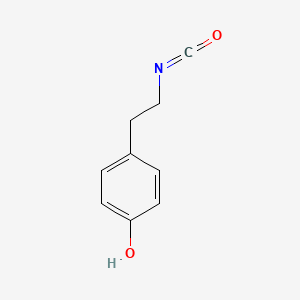
![2(3H)-Furanone, 3-cyclohexylidene-5-[4-(1-oxopropoxy)phenyl]-](/img/structure/B14273430.png)

![1,1'-[1,4-Phenylenebis(methyleneoxy)]bis[4-(propan-2-yl)benzene]](/img/structure/B14273441.png)
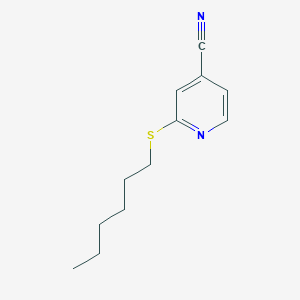
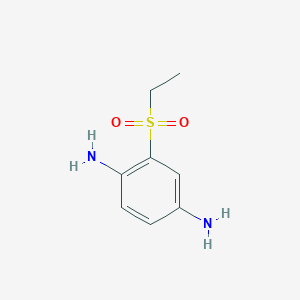
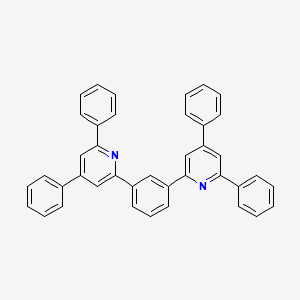


![5-[(E)-Benzylideneamino]benzene-1,3-dicarboxylic acid](/img/structure/B14273474.png)


